![molecular formula C19H32N2O2 B4925579 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B4925579.png)
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This molecule has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Wirkmechanismus
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows researchers to study the effects of GABA modulation in a more targeted manner. However, one limitation of using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide, as well as its potential side effects and toxicity. Finally, further studies are needed to optimize the synthesis and dosing of 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide for potential clinical use.
Synthesemethoden
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide can be synthesized by reacting 3,3,5,5-tetramethylcyclohexanone with piperidine-3-carboxylic acid followed by cyclization with cyclopropylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to yield 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. Additionally, 1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-18(2)9-14(10-19(3,4)12-18)20-17(23)13-5-8-16(22)21(11-13)15-6-7-15/h13-15H,5-12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEITIGEQZTBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)NC(=O)C2CCC(=O)N(C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-oxo-N-(3,3,5,5-tetramethylcyclohexyl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.